molecular formula C18H21NO4 B2683066 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one CAS No. 2097866-98-1

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one

Cat. No.: B2683066
CAS No.: 2097866-98-1
M. Wt: 315.369
InChI Key: NVTPFAPWCNJWJU-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of benzodioxole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the benzodioxole ring and the attachment of the piperidine moiety. Common synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde or other aldehydes.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-methylpiperidin-1-yl)propan-1-one
  • 2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-ethylpiperidin-1-yl)propan-1-one

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is unique due to the presence of the cyclopropylidene group, which may impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(23-15-4-5-16-17(10-15)22-11-21-16)18(20)19-8-6-14(7-9-19)13-2-3-13/h4-5,10,12H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTPFAPWCNJWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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